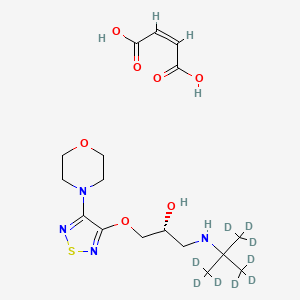
(R)-Timolol-d9 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Timolol-d9 (maleate) is a deuterated form of Timolol maleate, a nonselective beta-adrenergic antagonist. It is primarily used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. The deuterated version, ®-Timolol-d9, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Timolol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Timolol-d9 (maleate) involves the incorporation of deuterium atoms into the Timolol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of ®-Timolol-d9 (maleate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Timolol-d9 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Timolol-d9 (maleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways and degradation products of Timolol.
Biology: Employed in studies to understand the interaction of Timolol with biological targets, including beta-adrenergic receptors.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to develop more effective treatments for glaucoma and hypertension.
Industry: Utilized in the development of new formulations and delivery systems for Timolol.
Mécanisme D'action
®-Timolol-d9 (maleate) exerts its effects by competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-adrenergic receptors in the vascular and bronchial smooth muscle . This leads to a decrease in heart rate and blood pressure, as well as a reduction in intraocular pressure by decreasing the production of aqueous humor in the eye.
Comparaison Avec Des Composés Similaires
Propranolol: Another nonselective beta-adrenergic antagonist used for similar indications.
Atenolol: A selective beta(1)-adrenergic antagonist with fewer side effects on the respiratory system.
Metoprolol: A selective beta(1)-adrenergic antagonist commonly used in the treatment of hypertension and angina.
Uniqueness: ®-Timolol-d9 (maleate) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more detailed pharmacokinetic studies. This makes it a valuable tool in research settings where precise measurements of drug metabolism and distribution are required.
Propriétés
Formule moléculaire |
C17H28N4O7S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(2R)-1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1/i1D3,2D3,3D3; |
Clé InChI |
WLRMANUAADYWEA-HXFDIMDCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
